molecular formula C8H9NO4S B599000 Methyl 5-(methylsulfonyl)picolinate CAS No. 1201326-81-9

Methyl 5-(methylsulfonyl)picolinate

Cat. No.: B599000
CAS No.: 1201326-81-9
M. Wt: 215.223
InChI Key: OANIRYJPNCZNHW-UHFFFAOYSA-N
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Description

“Methyl 5-(methylsulfonyl)picolinate” is a chemical compound with the molecular formula C8H9NO4S . It has an average mass of 215.226 Da and a monoisotopic mass of 215.025223 Da .


Synthesis Analysis

The synthesis of compounds similar to “this compound” has been reported in the literature. For instance, a study reported a ring cleavage methodology for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines . Another study reported the introduction of the methylsulfonyl group by a sequence of standard reactions (sulfochlorination, reduction, and methylation) .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C8H9NO4S .


Chemical Reactions Analysis

The chemical reactions involving “this compound” or similar compounds have been studied. For example, a study reported the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans . Another study reported the introduction of the methylsulfonyl group by a sequence of standard reactions (sulfochlorination, reduction, and methylation) .


Physical and Chemical Properties Analysis

“this compound” is a chemical compound with the molecular formula C8H9NO4S . Its average mass is 215.226 Da, and its monoisotopic mass is 215.025223 Da .

Scientific Research Applications

  • Antioxidant Activity : A study synthesized novel diselenides from -haloketones, -picoline alkenes, and secondary amines, which exhibited antioxidant activity. This implies potential applications of Methyl 5-(methylsulfonyl)picolinate in the synthesis of antioxidants (Narajji, Karvekar, & Das, 2008).

  • Biochemistry Studies : Research on orotidine 5'-monophosphate decarboxylation compared the isotope effects of picolinic acid and N-methyl picolinic acid. Such studies are crucial in understanding biochemical processes and enzyme mechanisms (Rishavy & Cleland, 2000).

  • Fluorescence Biolabeling : A study demonstrated that fluorescent silica nanoparticles containing a lanthanide picolinate complex could be used as optical biolabels, suggesting applications in cell imaging and labeling (Gomes et al., 2013).

  • Synthesis of Substituted Methyl Pyridinecarboxylates : Research focused on synthesizing substituted methyl pyridinecarboxylates, including Methyl 5-substituted picolinates, indicating its role in the production of various organic compounds (Deady et al., 1971).

  • Pharmaceutical Research : The synthesis of a potent anti-inflammatory methyl picolinate alkaloid, CJ-14877, and its enantiomer, was achieved starting from commercially available methyl 5-bromopicolinate. This indicates its use in pharmaceutical synthesis (Aoyagi et al., 2009).

  • Ligand Design for Catalysis : A study on ligand design for efficient formic acid dehydrogenation used complexes bearing N-(Methylsulfonyl)-2-pyridinecarboxamide, suggesting applications in catalysis (Guo et al., 2023).

Safety and Hazards

The safety data sheet for a similar compound, 5-(Methylsulfonyl)pyridine-3-boronic acid pinacol ester, indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

A study reported the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans, suggesting potential future directions for the synthesis of similar compounds .

Properties

IUPAC Name

methyl 5-methylsulfonylpyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4S/c1-13-8(10)7-4-3-6(5-9-7)14(2,11)12/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OANIRYJPNCZNHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C(C=C1)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90700209
Record name Methyl 5-(methanesulfonyl)pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90700209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1201326-81-9
Record name Methyl 5-(methanesulfonyl)pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90700209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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